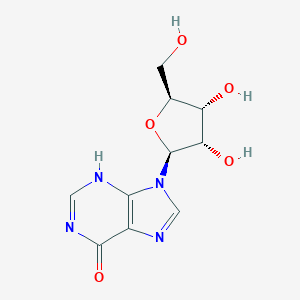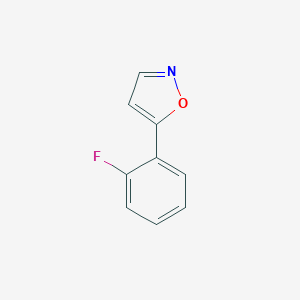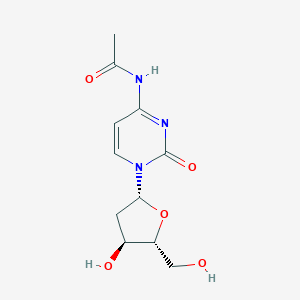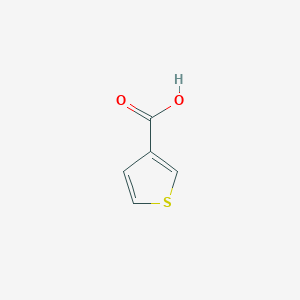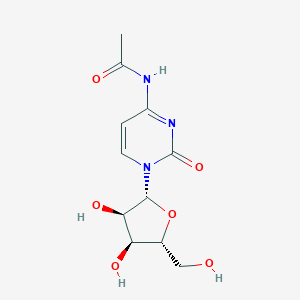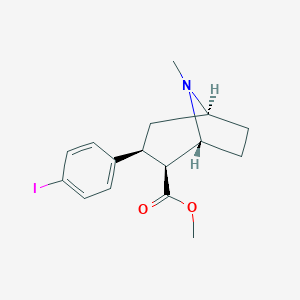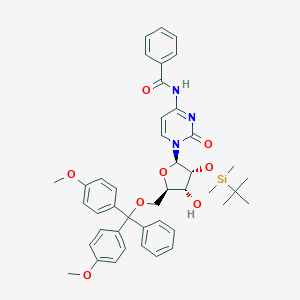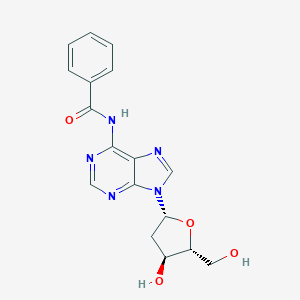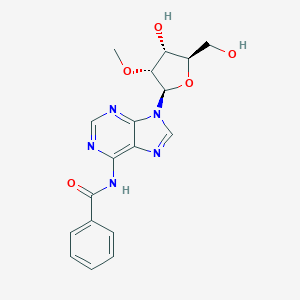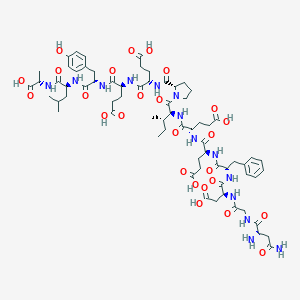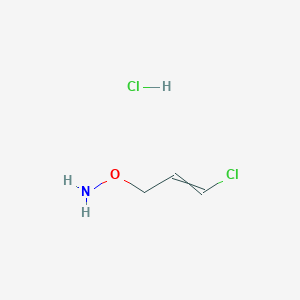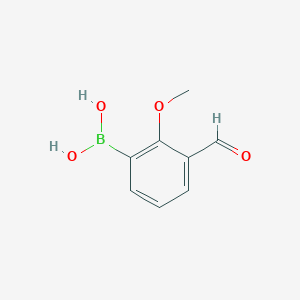
3-Formyl-2-methoxyphenylboronic acid
Overview
Description
While the provided papers do not directly discuss 3-Formyl-2-methoxyphenylboronic acid, they offer insights into the chemistry of related boronic acid compounds. Boronic acids, such as 2-formylphenylboronic acid, are known for their versatility in synthetic chemistry and their potential applications in medicinal chemistry due to their structural and functional properties .
Synthesis Analysis
The synthesis of boronic acids typically involves directed ortho-metalation reactions, as demonstrated in the synthesis of 2-ethoxy-3-pyridylboronic acid . Although the exact synthesis of 3-Formyl-2-methoxyphenylboronic acid is not detailed, similar methodologies could potentially be applied, considering the reactivity of the formyl and methoxy groups.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of an intramolecular O–H···O bond, as seen in the X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid . This intramolecular bonding is crucial for the stability of the boronic acid and could be expected in the structure of 3-Formyl-2-methoxyphenylboronic acid as well.
Chemical Reactions Analysis
Boronic acids are known to undergo various chemical reactions, including isomerization and complexation with amines. For instance, 5-Trifluoromethyl-2-formylphenylboronic acid can isomerize to form 3-hydroxybenzoxaborole , and 2-formylphenylboronic acid reacts with secondary amines to form benzoxaboroles or boroxins . These reactions highlight the diverse reactivity of boronic acids, which could be relevant to 3-Formyl-2-methoxyphenylboronic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by substituents on the phenyl ring. The electron-withdrawing trifluoromethyl group in 5-Trifluoromethyl-2-formylphenylboronic acid increases its acidity compared to its analogs . Similarly, the methoxy and formyl groups in 3-Formyl-2-methoxyphenylboronic acid would affect its acidity and overall reactivity.
Relevant Case Studies
The antimicrobial activity of 5-Trifluoromethyl-2-formylphenylboronic acid against various microorganisms, including Candida albicans and Escherichia coli, has been investigated, showing moderate to high activity . These findings suggest that boronic acids have potential as antibacterial agents, which could extend to 3-Formyl-2-methoxyphenylboronic acid, pending further research.
Scientific Research Applications
Safety And Hazards
Future Directions
The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
properties
IUPAC Name |
(3-formyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUROSIJIMLRFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584796 | |
| Record name | (3-Formyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-2-methoxyphenylboronic acid | |
CAS RN |
480424-49-5 | |
| Record name | (3-Formyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-2-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



